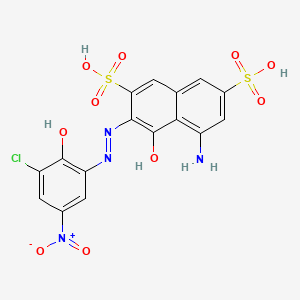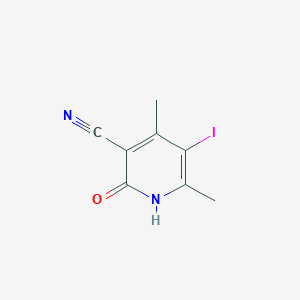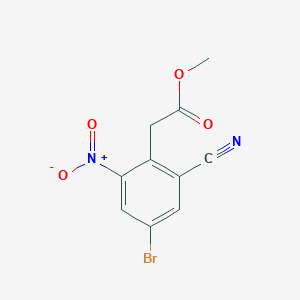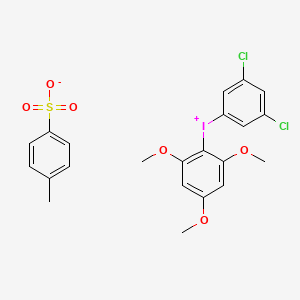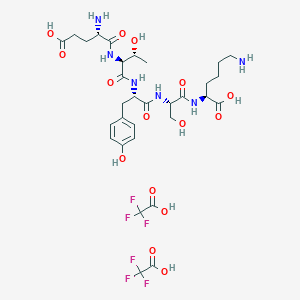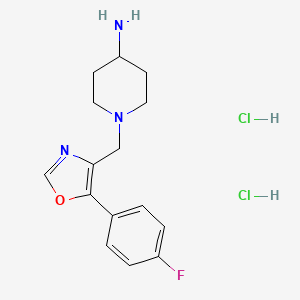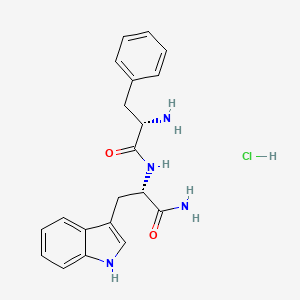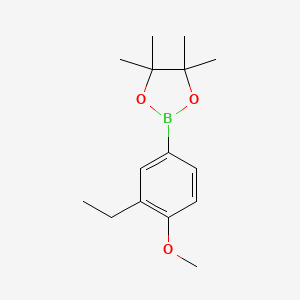
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride
Übersicht
Beschreibung
“2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2060037-06-9 . It has a molecular weight of 249.14 . The IUPAC name for this compound is 2-(benzo[d]oxazol-2-yl)propan-1-amine dihydrochloride .
Physical and Chemical Properties The compound is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Fluorescent Brighteners
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride: has been utilized in the synthesis of fluorescent brighteners. These compounds are known for their ability to absorb light in the ultraviolet region and re-emit it in the visible spectrum, enhancing the brightness of materials . The compound’s structure allows for efficient fluorescence, making it suitable for applications such as optical brighteners in laundry detergents, paper brightening, and sometimes in cosmetics to provide a brightening effect on the skin.
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a precursor for molecules used in OLEDs. OLED technology relies on organic compounds that emit light in response to an electric current. These are used in a variety of display and lighting applications due to their high efficiency and capability for producing bright, vivid colors .
Pharmaceutical Research
In pharmaceutical research, 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride is a valuable intermediate. It has been incorporated into the synthesis of various drugs due to its benzoxazole moiety, which is a common feature in molecules with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Cancer Research
This compound has shown potential in cancer research, particularly in the synthesis of molecules that exhibit cytotoxic effects against cancer cells. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a compound of interest for developing new anticancer agents .
Antibacterial Agents
The antibacterial activity of derivatives of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride has been explored. These derivatives can be designed to target specific bacterial enzymes or pathways, offering a pathway for the development of new antibacterial drugs .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride and its derivatives can be analyzed using QSAR to understand and predict their biological activities, which is crucial in drug design and discovery .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest that the compound may have cytotoxic effects on certain cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDSETYIUXMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)

